3-(4-methoxyphenyl)-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: The triazolopyridine ring can be introduced via an oxidative ring closure of a hydrazine intermediate.
Coupling Reactions: The final step involves coupling the pyrazole and triazolopyridine intermediates using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole and triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole or triazolopyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Sensors: Employed in the creation of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-25-17(13-16(24-25)14-6-8-15(28-2)9-7-14)20(27)21-11-10-19-23-22-18-5-3-4-12-26(18)19/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) |
InChI Key |
GTVZCHVIGPBOCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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